molecular formula C10H7ClO3 B1601581 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 66041-31-4

5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B1601581
CAS No.: 66041-31-4
M. Wt: 210.61 g/mol
InChI Key: XVHIMUVCNJRARP-UHFFFAOYSA-N
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Description

5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is a useful research compound. Its molecular formula is C10H7ClO3 and its molecular weight is 210.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Significant research has been focused on the synthesis of compounds related to 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, showcasing various methods to create biologically active intermediates. For instance, the synthesis of 3-chloro-2-oxo-butanoate, a key intermediate in many biologically active compounds, was achieved through nucleophilic substitution and chlorination processes, highlighting the compound's role in the synthesis of thiazole carboxylic acids (Tu Yuanbiao et al., 2016). Similarly, the improved synthesis of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a pivotal intermediate for the pesticide Indoxacarb, demonstrates the compound's significance in pesticide development (Li-Xia Jing, 2012).

  • Characterization of Synthesized Compounds : Research into the characterization of synthesized compounds related to this compound has been extensive. Studies on the synthesis and characterization of substituted 2‐diazo‐1 ‐oxo‐1,2‐dihydronaphthalenes and their products of photolysis and thermolysis provided insights into the nature of final products depending on the substitution position, leading to the formation of indene-3-carboxylic acids and their esters, which are crucial for understanding the compound's chemical behavior (B. Baumbach et al., 1991).

Applications in Material Science and Organic Synthesis

  • Advanced Material Development : The synthesis and study of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates highlighted the compounds' potential as non-linear optical (NLO) materials, suggesting applications in optical limiting devices. This research underscores the versatility of indene-derived compounds in the development of advanced materials with significant optical properties (B. Chandrakantha et al., 2013).

  • Organic Synthesis Catalysts : In the realm of organic synthesis, studies have demonstrated the use of 1,3,5-Tris(hydrogensulfato) benzene as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), a reaction facilitated by compounds structurally related to this compound. This research highlights the compound's role in promoting eco-friendly and efficient synthesis processes in organic chemistry (Z. Karimi-Jaberi et al., 2012).

Biochemical Analysis

Biochemical Properties

5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator of these enzymes . The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular response to stress . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in oxidative stress responses and cellular metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes . Understanding its role in metabolic pathways is essential for elucidating its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are important for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps elucidate its role in various biochemical processes and its overall impact on cellular function.

Properties

IUPAC Name

5-chloro-3-oxo-1,2-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-5-1-2-6-7(3-5)9(12)4-8(6)10(13)14/h1-3,8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHIMUVCNJRARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496314
Record name 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66041-31-4
Record name 5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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